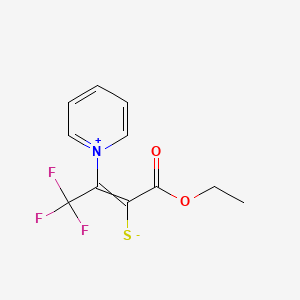
(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a pyridinium ion
Méthodes De Préparation
The synthesis of (Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate typically involves multi-step organic reactions. One common synthetic route includes the reaction of pyridine with ethyl trifluoroacetate under specific conditions to form the intermediate compounds, which are then further reacted with thiolates to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinium ion. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, (Z)-1-Ethoxy-4,4,4-trifluoro-1-oxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate is unique due to its combination of an ethoxy group, a trifluoromethyl group, and a pyridinium ion. Similar compounds include:
(Z)-1,4-Dimethoxy-1,4-dioxo-3-(pyridin-1-ium-1-yl)but-2-ene-2-thiolate: Shares the pyridinium ion but differs in other substituents.
2,2’-Dithiodipyridine: Contains a pyridine ring but has different functional groups and properties
Propriétés
Formule moléculaire |
C11H10F3NO2S |
|---|---|
Poids moléculaire |
277.26 g/mol |
Nom IUPAC |
1-ethoxy-4,4,4-trifluoro-1-oxo-3-pyridin-1-ium-1-ylbut-2-ene-2-thiolate |
InChI |
InChI=1S/C11H10F3NO2S/c1-2-17-10(16)8(18)9(11(12,13)14)15-6-4-3-5-7-15/h3-7H,2H2,1H3 |
Clé InChI |
SAADGXCZLWHGFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C(F)(F)F)[N+]1=CC=CC=C1)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


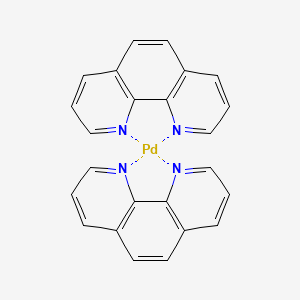
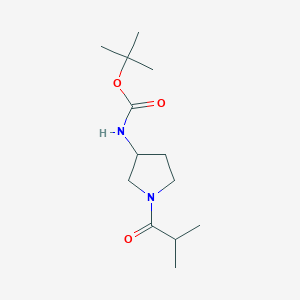
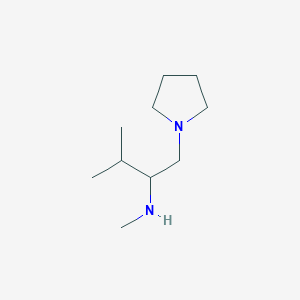
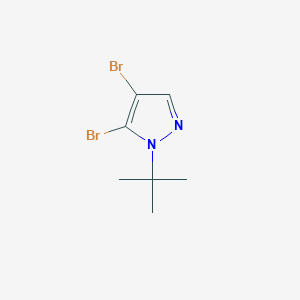
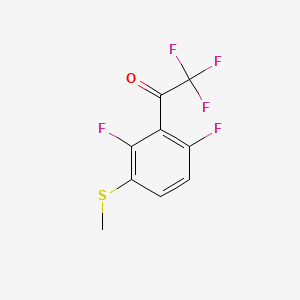
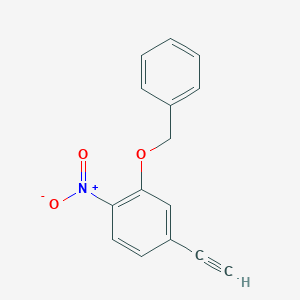

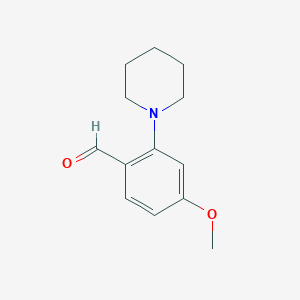
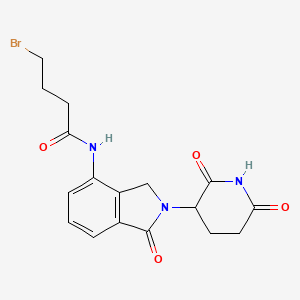
![1-(5'-Fluoro-2'-methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14775875.png)
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B14775880.png)



